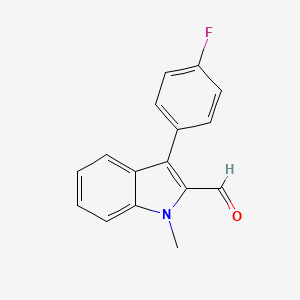
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
Descripción general
Descripción
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C16H12FNO and its molecular weight is 253.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde and its derivatives have been extensively studied for their applications in organic synthesis and catalysis. These compounds serve as key intermediates in the synthesis of a variety of heterocyclic compounds due to their reactivity and structural versatility. For instance, they have been employed in the green and sustainable synthesis of knoevenagel condensed products, showcasing advantages such as excellent yields, short reaction times, high reaction rates, and environmental benefits due to the use of solvent-free methods (Madan, 2020). Similarly, they are pivotal in the efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, highlighting their utility in constructing complex fused heterocycles (Gribble, Jiang, & Liu, 2002).
Photophysical and Semiconductor Properties
The photophysical properties of indole-3-carbaldehyde Schiff bases and their derivatives have been extensively studied, revealing their potential as metal-free organic fluorescent materials and semiconductors. The high fluorescence quantum yield, large molar extinction coefficient, high Stokes shift, and smaller optical band gap of these derivatives position them as efficient candidates for applications in optoelectronics and fluorescence-based devices (Sravanthi & Manju, 2015).
Antioxidant and Antimicrobial Activities
Indole derivatives have demonstrated significant biological activities, including antioxidant and antimicrobial effects. Novel chalcone derivatives synthesized from 1-(thiophen-2yl)ethanone and 2-substituted 1H-indole-3-carbaldehyde have shown excellent antioxidant and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Gopi, Sastry, & Dhanaraju, 2016). Furthermore, the synthesis and characterization of novel bioactive molecules based on 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives underscore their significance as effective antioxidant and antimicrobial agents.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-18-14-5-3-2-4-13(14)16(15(18)10-19)11-6-8-12(17)9-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQETNXCGTJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541129 | |
| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-42-7 | |
| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

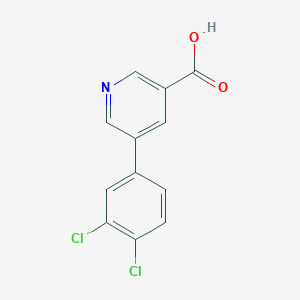
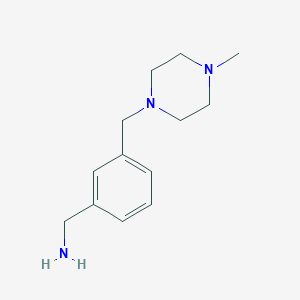
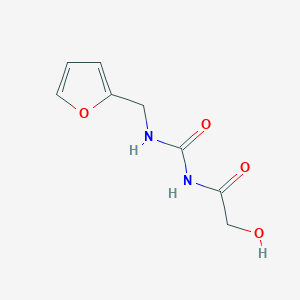
![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)
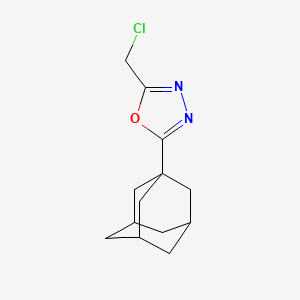
![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)


amine](/img/structure/B1340345.png)
![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)
![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)

